2-(3-acetyl-1H-indol-1-yl)-N-phenylacetamide
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Overview
Description
2-(3-acetyl-1H-indol-1-yl)-N-phenylacetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound is characterized by the presence of an indole ring substituted with an acetyl group at the 3-position and a phenylacetamide group at the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-acetyl-1H-indol-1-yl)-N-phenylacetamide can be achieved through a multi-step process involving the following key steps:
Fischer Indolisation: This step involves the reaction of aryl hydrazines with ketones to form indoles.
N-Alkylation: The indole formed in the previous step is then subjected to N-alkylation using alkyl halides.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of high-throughput screening methods can optimize reaction conditions and reduce the production cost.
Chemical Reactions Analysis
Types of Reactions
2-(3-acetyl-1H-indol-1-yl)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The compound can undergo substitution reactions at the indole ring or the phenyl ring. Halogenation and nitration are typical examples of substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products
Oxidation: Formation of indole oxides.
Reduction: Formation of 3-hydroxyindole derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
2-(3-acetyl-1H-indol-1-yl)-N-phenylacetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-acetyl-1H-indol-1-yl)-N-phenylacetamide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-(3-acetyl-1H-indol-1-yl)-N-benzylacetamide
- 2-(3-acetyl-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide
- 2-(3-acetyl-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide
Uniqueness
2-(3-acetyl-1H-indol-1-yl)-N-phenylacetamide is unique due to its specific substitution pattern on the indole ring and the presence of a phenylacetamide group
Properties
IUPAC Name |
2-(3-acetylindol-1-yl)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-13(21)16-11-20(17-10-6-5-9-15(16)17)12-18(22)19-14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCROETTWTSMRJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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